![molecular formula C26H23N3O2 B2673878 3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-77-0](/img/structure/B2673878.png)
3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
The molecule “3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic compound. It contains a pyrazolo[4,3-c]quinoline core, which is a polycyclic aromatic compound with nitrogen atoms. Attached to this core are a 3,4-dimethoxyphenyl group and a 3-methylbenzyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the nitrogen atoms in the pyrazoloquinoline core. The benzylic position (the carbon adjacent to the aromatic ring) in the 3-methylbenzyl group could also be a site of reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, it’s likely to be insoluble in water but soluble in non-polar solvents due to the presence of the aromatic rings .properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O2/c1-17-7-6-8-18(13-17)15-29-16-21-25(19-11-12-23(30-2)24(14-19)31-3)27-28-26(21)20-9-4-5-10-22(20)29/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTDMZHDZJXODU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C3C(=NN=C3C4=CC=CC=C42)C5=CC(=C(C=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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